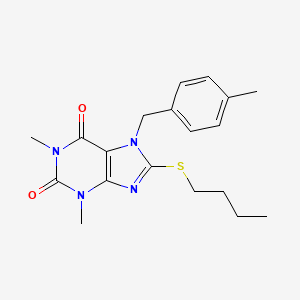
Oleyl mercaptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl mercaptan is an organosulfur compound that belongs to the class of thiols, also known as mercaptans. It is characterized by the presence of a sulfur atom bonded to a hydrogen atom and an oleyl group, which is derived from oleic acid. The chemical formula for this compound is C18H36S. This compound is known for its strong odor and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleyl mercaptan can be synthesized through the reaction of oleyl chloride with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the thiol group. Another method involves the reaction of oleyl alcohol with thiourea, followed by hydrolysis to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced through the thiolation of oleyl alcohol. This process involves the reaction of oleyl alcohol with hydrogen sulfide gas in the presence of a catalyst, such as zinc oxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oleyl mercaptan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides, such as oleyl disulfide.
Reduction: It can be reduced to form oleyl sulfide.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions involving this compound.
Major Products Formed
Oxidation: Oleyl disulfide
Reduction: Oleyl sulfide
Substitution: Various substituted oleyl derivatives
Scientific Research Applications
Oleyl mercaptan has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: this compound is used in the study of biological membranes and as a model compound for studying thiol-based biochemistry.
Industry: this compound is used as a lubricant additive, corrosion inhibitor, and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of oleyl mercaptan involves its ability to form strong bonds with metal ions and other electrophilic species. The sulfur atom in the thiol group can donate electrons to form stable complexes with metal ions, which is useful in applications such as corrosion inhibition. Additionally, the oleyl group provides hydrophobic properties, making this compound effective in modifying the surface properties of materials.
Comparison with Similar Compounds
Similar Compounds
Dodecyl mercaptan: Similar in structure but with a shorter carbon chain.
Octyl mercaptan: Another thiol with a shorter carbon chain.
Butyl mercaptan: A thiol with an even shorter carbon chain.
Uniqueness of Oleyl Mercaptan
This compound is unique due to its long carbon chain, which imparts distinct hydrophobic properties and makes it suitable for applications requiring surface modification and lubrication. Its ability to form stable complexes with metal ions also sets it apart from other shorter-chain thiols.
Properties
Molecular Formula |
C18H36S |
|---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(Z)-octadec-9-ene-1-thiol |
InChI |
InChI=1S/C18H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- |
InChI Key |
LJLJPBMSWIYGOA-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCS |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)


![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)




![2-[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B12053723.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)
